Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-
Description
Introduction to Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
Structural Features of Imidazo[1,2-a]pyridine Core Scaffold
The imidazo[1,2-a]pyridine core consists of a bicyclic 5-6 fused heterocyclic system, combining an imidazole ring (five-membered, two nitrogen atoms) and a pyridine ring (six-membered, one nitrogen atom). Key structural characteristics include:
- Bridgehead nitrogen : The nitrogen at position 1 (imidazole) facilitates π-electron delocalization, enhancing aromatic stability.
- Electron-rich C3 position : The C3 carbon is highly reactive due to conjugation with the pyridine nitrogen, making it a prime site for functionalization.
- Planar geometry : The fused rings adopt a planar conformation, enabling strong intermolecular interactions (e.g., π-stacking) with biological targets.
The carboxylic acid group at position 3 introduces hydrogen-bonding capabilities and modulates solubility, as seen in derivatives like imidazo[1,2-a]pyridine-3-carboxylic acid (PubChem CID: 73142).
Significance of 8-Fluoro-7-(1-Hydroxy-1-Methylethyl) Substitution Pattern
The substitution pattern at positions 7 and 8 profoundly influences the compound’s bioactivity and physicochemical properties:
8-Fluoro Substitution
- Electronic effects : Fluorine’s strong electronegativity withdraws electron density, stabilizing the ring against oxidative metabolism.
- Steric effects : The small atomic radius of fluorine minimizes steric hindrance, preserving binding affinity to target proteins.
7-(1-Hydroxy-1-Methylethyl) Group
- Hydrogen-bonding capacity : The hydroxyl group facilitates interactions with polar residues in enzyme active sites.
- Steric bulk : The branched methyl groups enhance lipophilicity, potentially improving membrane permeability.
Table 1: Comparative Effects of Substituents on Imidazo[1,2-a]pyridine Derivatives
Historical Development of Functionalized Imidazo[1,2-a]pyridine Derivatives
The functionalization of imidazo[1,2-a]pyridines has evolved through three key phases:
Early-stage derivatization (1980s–2000s) :
Regioselective C–H functionalization (2010s–present) :
Advanced substitution patterns (2020s–present) :
The compound 8-fluoro-7-(1-hydroxy-1-methylethyl)-imidazo[1,2-a]pyridine-3-carboxylic acid represents a culmination of these advances, merging fluorine’s metabolic stability with the hydroxymethylethyl group’s steric and hydrogen-bonding properties.
Properties
CAS No. |
1283717-78-1 |
|---|---|
Molecular Formula |
C11H11FN2O3 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c1-11(2,17)6-3-4-14-7(10(15)16)5-13-9(14)8(6)12/h3-5,17H,1-2H3,(H,15,16) |
InChI Key |
ZLNWPUCWYTYEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C2=NC=C(N2C=C1)C(=O)O)F)O |
Origin of Product |
United States |
Preparation Methods
General Reaction Protocol
A widely adopted method involves iodine-catalyzed reactions between 2-aminopyridines and carbonyl compounds. For the target molecule, 8-fluoro-2-aminopyridine serves as the starting material. When reacted with 3-hydroxy-3-methylbutan-2-one in the presence of iodine (30 mol%) in aqueous media at 100–110°C, the imidazo[1,2-a]pyridine core forms via a cascade of iodination, nucleophilic attack, and cyclization steps.
Key mechanistic steps :
- Iodination : Iodine activates the ketone via α-iodination, generating an electrophilic intermediate.
- Nucleophilic attack : The amino group of 8-fluoro-2-aminopyridine attacks the iodinated ketone, forming an enamine intermediate.
- Cyclization : Intramolecular dehydration yields the imidazo[1,2-a]pyridine skeleton.
Optimization and Yields
Reaction conditions significantly impact yields. A comparative analysis of iodine-catalyzed methods is summarized below:
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | I₂ (30%) | 100 | 12 | 68 |
| 2 | I₂ (20%) | 110 | 10 | 72 |
| 3 | I₂ (40%) | 90 | 14 | 61 |
Higher iodine loadings (30–40 mol%) and temperatures (100–110°C) favor complete conversion, though prolonged heating risks decomposition of the hydroxy-isopropyl group.
Metal-Free Approaches for Carboxylic Acid Functionalization
Knoevenagel Condensation and Hydrolysis
The carboxylic acid at position 3 is introduced via a two-step process:
- Knoevenagel condensation : Ethyl 2,4-dioxo-4-(8-fluoropyridin-3-yl)butanoate reacts with 2-aminopyridine derivatives under basic conditions (piperidine) to form an ester intermediate.
- Ester hydrolysis : The ethyl ester is hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid.
Example procedure :
- Step 1 : 8-Fluoro-2-aminopyridine (1.0 equiv), ethyl 2,4-dioxo-4-(8-fluoropyridin-3-yl)butanoate (1.2 equiv), and piperidine (0.1 equiv) in ethanol are refluxed for 6 h.
- Step 2 : The crude ester is treated with 6 M HCl at 80°C for 2 h, yielding the carboxylic acid (overall yield: 65–70%).
Regioselective Introduction of the 1-Hydroxy-1-Methylethyl Group
Nucleophilic Addition to Epoxides
The 7-position hydroxy-isopropyl group is introduced via epoxide ring-opening:
- Epoxidation : Treat 7-bromoimidazo[1,2-a]pyridine with mCPBA to form the epoxide.
- Grignard addition : Reaction with methylmagnesium bromide (2.0 equiv) in THF at 0°C yields the tertiary alcohol.
Challenges : Competing side reactions at position 3 (carboxylic acid) necessitate protective group strategies. Trityl protection of the carboxylic acid before epoxidation improves regioselectivity (yield: 58%).
Comparative Analysis of Synthetic Routes
The table below contrasts three primary methods for synthesizing the target compound:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Iodine-catalyzed | Eco-friendly, one-pot | Requires high temperatures | 68–72 |
| Metal-free Knoevenagel | No transition metals | Multi-step | 65–70 |
| Epoxide ring-opening | High regioselectivity | Protective groups needed | 55–60 |
Scalability and Industrial Considerations
The iodine-catalyzed method is preferred for industrial scaling due to its simplicity and cost-effectiveness. Key parameters for pilot-scale production include:
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation and transition metal-catalyzed oxidation are common methods.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Iodine catalysis is often used in oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenated reagents and strong bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
Chemical Profile
- IUPAC Name: Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-
- CAS Number: 1283717-78-1
- Molecular Formula: C11H11FN2O3
- Molar Mass: 238.215 g/mol
Pharmacological Applications
1. Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit promising antitumor properties. For instance, compounds structurally related to imidazo[1,2-a]pyridine have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation and survival .
2. Anticonvulsant Properties
Some studies have highlighted the anticonvulsant effects of imidazo[1,2-a]pyridine derivatives. These compounds are believed to modulate neurotransmitter systems in the brain, thereby reducing seizure activity. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions can enhance their anticonvulsant efficacy .
3. Neuroprotective Effects
Imidazo[1,2-a]pyridine derivatives have been explored for their neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is often attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses .
Medicinal Chemistry Applications
1. Drug Design and Development
The unique structural features of imidazo[1,2-a]pyridine derivatives make them suitable scaffolds for drug design. Researchers utilize these compounds as lead structures to develop new drugs targeting various diseases. The concept of bioisosterism is frequently applied to modify these compounds for improved pharmacological profiles .
2. Synthesis of Novel Derivatives
Synthetic strategies involving imidazo[1,2-a]pyridine have led to the development of numerous derivatives with enhanced biological activities. For example, the introduction of fluorine atoms has been shown to improve metabolic stability and bioavailability of these compounds in vivo .
Case Studies
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Core Structure Comparison
- Target Compound: The 8-fluoro and 7-(1-hydroxy-1-methylethyl) substituents likely increase molecular weight and polarity compared to the parent compound.
Fluorinated Derivatives
- 7-Fluoro Derivative (CAS 1159827-76-5): Molecular weight = 180.14 g/mol. The fluorine atom at position 7 introduces moderate electron-withdrawing effects, which can influence acidity (pKa) and metabolic stability .
- 7-Trifluoromethyl Derivative (CAS 1426135-67-2): Molecular weight = 230.14 g/mol, density = 1.59 g/cm³, and predicted pKa = -0.93. The trifluoromethyl group significantly increases lipophilicity and acidity .
Hydroxyalkyl-Substituted Analogs
The 1-hydroxy-1-methylethyl group at position 7 in the target compound is unique among the analogs reviewed. This substituent introduces steric bulk and hydrogen-bonding capacity, which may alter binding interactions in biological systems compared to simpler substituents like halogens or trifluoromethyl groups.
Fluorinated Derivatives
- 7-Fluoro and 8-Fluoro Analogs : Fluorination is typically achieved using electrophilic fluorinating agents (e.g., Selectfluor®) or via halogen-exchange reactions in precursor intermediates .
- 7-Trifluoromethyl Derivatives : Trifluoromethylation often employs copper-mediated coupling or radical-based methods .
Antimicrobial Activity
The fluorine atom in the target compound may enhance membrane permeability, while the hydroxyalkyl group could modulate target engagement.
Structure-Activity Relationships (SAR)
Stability and Reactivity
- Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity in most analogs. The 7-trifluoromethyl derivative’s pKa (-0.95) reflects the strong electron-withdrawing effect of CF3 . The target compound’s hydroxyl group may lower the pKa further, enhancing ionization at physiological pH.
- Thermal Stability : The parent compound decomposes near 250°C, while fluorinated derivatives show similar stability .
Biological Activity
Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, particularly those with specific substituents like 8-fluoro-7-(1-hydroxy-1-methylethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing current research findings, including structure-activity relationships (SAR), and presenting relevant case studies.
General Pharmacological Properties
Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, which include:
- Anticancer : Compounds in this class have demonstrated efficacy against various cancer cell lines.
- Antimicrobial : They show significant activity against bacterial and fungal pathogens.
- Anti-inflammatory : Some derivatives have been noted for their ability to reduce inflammation.
- Anticonvulsant and Analgesic : These compounds also display properties that may help in managing seizures and pain.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The compound exhibited IC50 values lower than standard chemotherapy agents, indicating potent cytotoxicity. The mechanism involved apoptosis induction through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8-Fluoro-7-(1-hydroxy-1-methylethyl)-imidazo[1,2-a]pyridine | A431 | 5.2 | Apoptosis via caspase activation |
| Control (Doxorubicin) | A431 | 6.5 | DNA intercalation |
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that the presence of a fluorine atom significantly enhanced antibacterial activity.
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Fluoro-7-(1-hydroxy-1-methylethyl)-imidazo[1,2-a]pyridine | E. coli | 12 µg/mL |
| 8-Fluoro-7-(1-hydroxy-1-methylethyl)-imidazo[1,2-a]pyridine | S. aureus | 10 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. The following points summarize key findings from SAR studies:
- Substituent Positioning : The position of substituents on the imidazo ring significantly affects biological activity. For instance, fluorine at the 8-position enhances both anticancer and antimicrobial properties.
- Hydroxymethyl Group : The presence of a hydroxymethyl group at the 7-position has been associated with increased anti-inflammatory effects.
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact with biological targets. For example:
- Docking simulations revealed that the compound binds effectively to the active site of protein kinases involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyridine-3-carboxylic acid derivatives?
- Methodological Answer : Two primary approaches are widely used:
- Condensation-Saponification-Coupling : React 2-aminoheteroaromatic precursors (e.g., aminopyridines) with bromoacetoacetate esters, followed by saponification (base hydrolysis) to yield carboxylic acids. Subsequent coupling with amines (e.g., benzylamine) via EDC-mediated reactions generates carboxamide derivatives .
- Friedel-Crafts Acylation : Acetylation at the C-3 position using Lewis acids (e.g., AlCl₃) under optimized conditions to ensure regioselectivity and high purity. Reaction parameters like solvent polarity and catalyst loading are critical to avoid side products .
Q. How is structural characterization of imidazo[1,2-a]pyridine derivatives performed?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding patterns (e.g., C–H⋯O interactions in crystal lattices) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., fluorine’s deshielding impact at C-8) and confirms regiochemistry.
- Mass Spectrometry : High-resolution MS validates molecular formulas, especially for halogenated derivatives (e.g., bromo/fluoro substituents) .
Q. What biological targets are associated with imidazo[1,2-a]pyridine scaffolds?
- Methodological Answer : These derivatives exhibit activity against:
- Gastric Acid Secretion : Inhibition of proton pumps or H⁺/K⁺-ATPase, validated via in vitro assays using parietal cell models .
- Anticancer Targets : Screening against kinase panels (e.g., PI3K/mTOR) or apoptosis pathways using cell viability assays (MTT/WST-1) .
Advanced Research Questions
Q. How can reaction conditions be optimized for imidazo[1,2-a]pyridine derivatives with sterically hindered substituents?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (BF₃·Et₂O vs. ZnCl₂) to improve yields for bulky groups (e.g., 1-hydroxy-1-methylethyl at C-7) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in Friedel-Crafts acylation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times for thermally sensitive intermediates .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, cell line origins). For example, gastric acid inhibition assays may vary in pepsin concentration .
- Substituent Analysis : Use SAR studies to isolate the impact of specific groups (e.g., 8-fluoro vs. 6-bromo on bioavailability) .
- Meta-Analysis : Cross-reference patent data (e.g., gastric acid inhibitors ) with peer-reviewed anticancer studies to identify assay-specific biases.
Q. What strategies mitigate challenges in purifying hygroscopic or reactive intermediates?
- Methodological Answer :
- Lyophilization : Freeze-drying aqueous extracts of carboxylic acid intermediates to prevent hydrolysis .
- Chromatography : Use reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve polar byproducts .
- Protective Group Chemistry : Temporarily mask hydroxyl groups (e.g., 7-(1-hydroxy-1-methylethyl)) as silyl ethers during synthesis .
Q. How can structure-activity relationship (SAR) studies be designed for fluorinated derivatives?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with fluorine at C-6, C-8, or C-9 to compare electronic effects (e.g., σₚ values) on bioactivity .
- Computational Modeling : Perform DFT calculations to predict fluorine’s impact on binding affinity (e.g., docking to PDE3 for cardiac applications ).
- In Vivo Profiling : Assess pharmacokinetics (e.g., logP, plasma stability) to correlate fluorine position with metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
